molecular formula C9H10N2O B125729 3-Prop-2-ynoxybenzene-1,2-diamine CAS No. 146843-06-3

3-Prop-2-ynoxybenzene-1,2-diamine

Cat. No. B125729
M. Wt: 162.19 g/mol
InChI Key: DBJAQMBBMAYNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Prop-2-ynoxybenzene-1,2-diamine, also known as PBDA, is a compound that has been studied for its potential use in various scientific research applications. PBDA is a diamine compound that contains a prop-2-ynoxy group attached to a benzene ring. This compound has been synthesized using various methods and has shown potential in a variety of scientific research fields.

Mechanism Of Action

3-Prop-2-ynoxybenzene-1,2-diamine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This is accomplished by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-3. 3-Prop-2-ynoxybenzene-1,2-diamine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is necessary for DNA replication.

Biochemical And Physiological Effects

3-Prop-2-ynoxybenzene-1,2-diamine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 3-Prop-2-ynoxybenzene-1,2-diamine has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-Prop-2-ynoxybenzene-1,2-diamine has also been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

3-Prop-2-ynoxybenzene-1,2-diamine has a number of advantages as a research tool. It is relatively easy to synthesize and has been shown to be effective in a variety of research applications. However, there are also some limitations to its use. 3-Prop-2-ynoxybenzene-1,2-diamine is relatively unstable and can decompose under certain conditions, which can make it difficult to work with in the laboratory.

Future Directions

There are a number of potential future directions for research involving 3-Prop-2-ynoxybenzene-1,2-diamine. One possible direction is the development of new cancer treatments based on 3-Prop-2-ynoxybenzene-1,2-diamine's anti-cancer properties. Another potential direction is the study of 3-Prop-2-ynoxybenzene-1,2-diamine's anti-inflammatory and antioxidant properties for the development of treatments for a variety of diseases. Additionally, further research is needed to better understand the mechanism of action of 3-Prop-2-ynoxybenzene-1,2-diamine and to identify any potential side effects or limitations to its use.

Synthesis Methods

3-Prop-2-ynoxybenzene-1,2-diamine can be synthesized using a variety of methods, including the reaction of 3-bromo-2-propyn-1-ol with 1,2-diaminobenzene in the presence of a palladium catalyst. Another method involves the reaction of 4-nitrophenylacetylene with 1,2-diaminobenzene in the presence of a copper catalyst. These methods have been successful in producing 3-Prop-2-ynoxybenzene-1,2-diamine in high yields.

Scientific Research Applications

3-Prop-2-ynoxybenzene-1,2-diamine has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. 3-Prop-2-ynoxybenzene-1,2-diamine has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments.

properties

CAS RN

146843-06-3

Product Name

3-Prop-2-ynoxybenzene-1,2-diamine

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-prop-2-ynoxybenzene-1,2-diamine

InChI

InChI=1S/C9H10N2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h1,3-5H,6,10-11H2

InChI Key

DBJAQMBBMAYNSM-UHFFFAOYSA-N

SMILES

C#CCOC1=CC=CC(=C1N)N

Canonical SMILES

C#CCOC1=CC=CC(=C1N)N

synonyms

1,2-Benzenediamine, 3-(2-propynyloxy)- (9CI)

Origin of Product

United States

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